![molecular formula C22H28BrN3O2S B418288 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide](/img/structure/B418288.png)
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom
Méthodes De Préparation
The synthesis of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base, followed by the reaction with an appropriate bromophenyl derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the bromophenyl group are believed to play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to the inhibition or activation of specific biochemical pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide can be compared with other similar compounds, such as:
2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dicyclohexylacetamide: This compound has a methyl group instead of a bromine atom, which may result in different biological activities and chemical reactivity.
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dicyclohexylacetamide: The presence of a chlorine atom instead of a bromine atom can also influence the compound’s properties and applications.
2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dicyclohexylacetamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in unique biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C22H28BrN3O2S |
|---|---|
Poids moléculaire |
478.4g/mol |
Nom IUPAC |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C22H28BrN3O2S/c23-19-14-8-7-13-18(19)21-24-25-22(28-21)29-15-20(27)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12,15H2 |
Clé InChI |
ZAOWCMHSPTYJSF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4Br |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


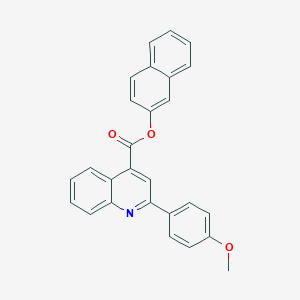
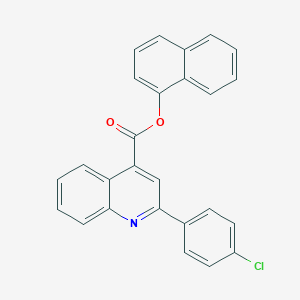
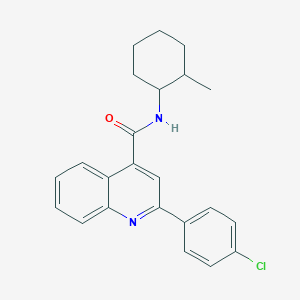
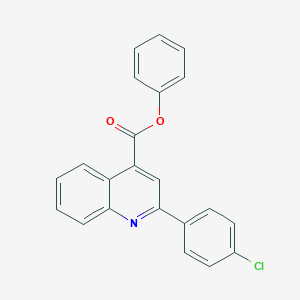
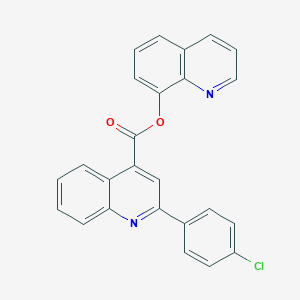
![3-Chloro-6-methyl-N-(naphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B418213.png)
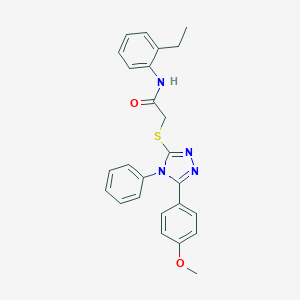
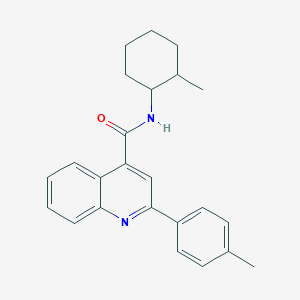
![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418221.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B418222.png)
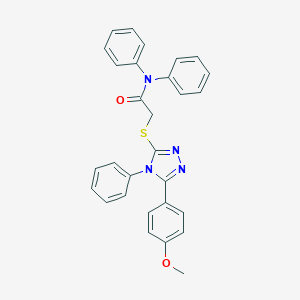
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B418226.png)
![3-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418227.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B418228.png)
